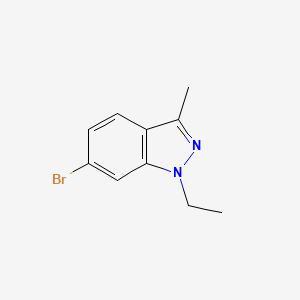
6-Bromo-1-etil-3-metil-1H-indazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-ethyl-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Aplicaciones Científicas De Investigación
6-Bromo-1-ethyl-3-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of indazole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
6-Bromo-1-ethyl-3-methyl-1H-indazole is a derivative of indazole . Indazoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indazole derivatives are known to interact with various biological targets, leading to changes in cellular functions . These interactions can result in a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities .
Biochemical Pathways
Indazole derivatives are known to interact with various biochemical pathways, influencing their downstream effects .
Result of Action
For instance, some indazole derivatives have shown anticancer, antiangiogenic, and antioxidant activities .
Análisis Bioquímico
Biochemical Properties
They can inhibit the growth of various neoplastic cell lines, suggesting that they interact with certain enzymes, proteins, and other biomolecules .
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Molecular Mechanism
It is known that indazole derivatives can inhibit the growth of various neoplastic cell lines, suggesting that they may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-ethyl-3-methyl-1H-indazole typically involves the bromination of 1-ethyl-3-methyl-1H-indazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the indazole ring.
Industrial Production Methods
Industrial production methods for 6-Bromo-1-ethyl-3-methyl-1H-indazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1-ethyl-3-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-methyl-1H-indazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-1-methyl-1H-indazole: Similar structure but lacks the ethyl group, which can affect its chemical properties and reactivity.
6-Bromo-1-ethyl-1H-indazole: Similar but lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
6-Bromo-1-ethyl-3-methyl-1H-indazole is unique due to the presence of both the bromine atom and the ethyl and methyl groups. This combination of substituents provides a distinct set of chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propiedades
IUPAC Name |
6-bromo-1-ethyl-3-methylindazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12-13/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPYHBVIKOUKNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Br)C(=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
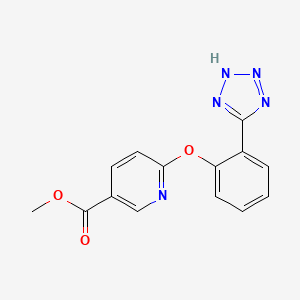
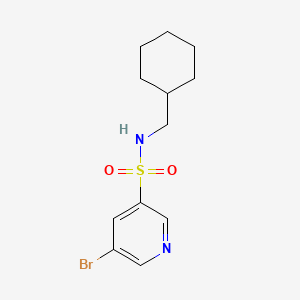
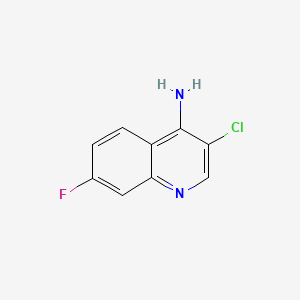

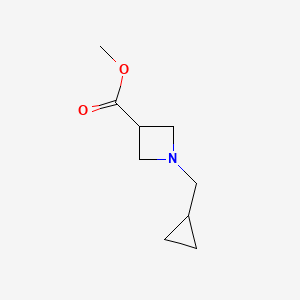

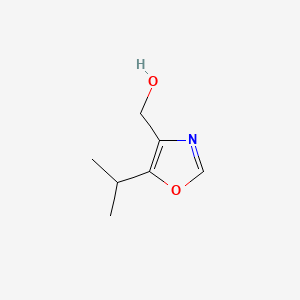
![7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B596125.png)

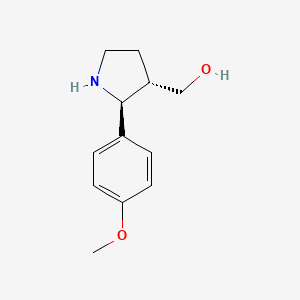
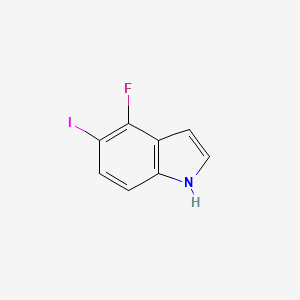
![6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one](/img/structure/B596131.png)


